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Compound of Interest

2-Chloro-5-(4-
Compound Name:

fluorophenyl)pyridine
CAS No.: 163563-10-8
Cat. No.: B182264

Get Quote

Part 1: Executive Summary & Chemical Identity

2-Chloro-5-(4-fluorophenyl)pyridine is a high-value biaryl intermediate used extensively in
medicinal chemistry. It serves as a "privileged scaffold" for the development of p38 MAP kinase
inhibitors, COX-2 inhibitors, and various agrochemicals. Its structural utility lies in the
orthogonal reactivity of its halogen substituents: the C2-chlorine atom remains intact during C5-
functionalization, preserving a site for subsequent nucleophilic aromatic substitution (

) or further cross-coupling.

Chemical Profile
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Property Specification

IUPAC Name 2-Chloro-5-(4-fluorophenyl)pyridine

CAS Number 163563-10-8

Molecular Formula C11H-CIFN

Molecular Weight 207.63 g/mol

Appearance Off-white to pale yellow solid

Melting Point 94-98 °C (Typical)

Solubility ?oluble in DCM, Ethyl Acetate, DMSO; Insoluble
in Water
C2-ClI (

Key Reactivity active); Biaryl axis (Atropisomerism potential if

substituted)

Part 2: Synthesis Strategy & Protocol

The Strategic Choice: Site-Selective Suzuki-Miyaura
Coupling

The most robust route to this compound utilizes 5-bromo-2-chloropyridine and 4-
fluorophenylboronic acid.

Mechanistic Logic (Expertise):

o Selectivity: Palladium-catalyzed oxidative addition occurs preferentially at the C-Br bond
(Bond Dissociation Energy ~68 kcal/mol) over the C-Cl bond (~81 kcal/mol) and the electron-
deficient C2 position. This allows the synthesis of the biaryl core while retaining the C2-
chlorine for future derivatization.

o Catalyst Selection:

is sufficient for this aryl bromide coupling. Specialized Buchwald precatalysts (e.g., XPhos
Pd G3) are generally unnecessary unless the substrate is sterically hindered, making the
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tetrakis catalyst a cost-effective choice for scale-up.

Reaction Workflow Diagram

The following diagram outlines the critical decision nodes and process flow for the synthesis.
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Start: Raw Materials

Solvent System:
1,4-Dioxane : Water (4:1)
Degas (Sparge N2)

:

Add Catalyst:
Pd(PPh3)4 (3-5 mol%)
Base: Na2CO3 (2.0 equiv)

Reaction:

Reflux @ 90-100°C
Time: 4-12 Hours

No (Continue Heating)

QC Check (TLC/LCMS):
Is 5-Br precursor consumed?

es

Workup:
Partition (EtOAc/H20)
Dry (Na2S04) -> Concentrate

Purification:
Flash Chromatography
(Hexanes/EtOAc)

Product:
2-Chloro-5-(4-fluorophenyl)pyridine

Click to download full resolution via product page

Caption: Optimized Suzuki-Miyaura workflow ensuring C5-selectivity and high purity.
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Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Scale up linearly.

Reagents:

5-Bromo-2-chloropyridine (1.92 g, 10.0 mmol)

4-Fluorophenylboronic acid (1.54 g, 11.0 mmol, 1.1 equiv)

Palladium-tetrakis(triphenylphosphine) (

) (0.58 g, 0.5 mmol, 5 mol%)

Sodium Carbonate (

) (2.12 g, 20.0 mmol, 2.0 equiv)

Solvents: 1,4-Dioxane (40 mL), Distilled Water (10 mL)

Step-by-Step Procedure:

System Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux
condenser. Connect to a nitrogen/argon manifold.

o Degassing (Critical Step): Combine 1,4-dioxane and water in the flask. Sparge with nitrogen
for 15 minutes. Why? Dissolved oxygen causes homocoupling of the boronic acid and
deactivates the Pd(0) catalyst.

o Charge Reagents: Under a positive pressure of nitrogen, add the aryl halide (5-bromo-2-
chloropyridine), boronic acid, and sodium carbonate.

o Catalyst Addition: Add

last.[1] The solution typically turns yellow/orange.

o Reaction: Heat the mixture to 90-100 °C (gentle reflux) for 4-12 hours.

o Monitoring: Check TLC (20% EtOAc in Hexanes). The starting bromide (
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) should disappear; product (
) will appear.

o Workup:
o Cool to room temperature.[2]
o Dilute with Ethyl Acetate (50 mL) and Water (50 mL).
o Separate phases.[3] Extract aqueous layer with EtOAc (2 x 30 mL).
o Wash combined organics with Brine (sat. NaCl), dry over anhydrous
, filter, and concentrate in vacuo.
« Purification: Purify the crude residue via silica gel flash chromatography.
o Eluent: Gradient 0%

10% Ethyl Acetate in Hexanes.

o Yield: Expected yield is 80-90% (1.65-1.85 Q).

Part 3: Applications & Mechanistic Insights
Drug Discovery Utility

This compound is a "linchpin” intermediate. The 2-chloro position is electronically activated by
the pyridine nitrogen, making it highly susceptible to

reactions with amines, alkoxides, or thiols.

Common Downstream Transformations:

e Amination: Reaction with primary amines to form 2-amino-5-biarylpyridines (common in
kinase inhibitors).

e Buchwald-Hartwig Coupling: If

fails due to steric hindrance, the C2-Cl can be coupled using Pd-catalysis.
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Mechanistic Selectivity Diagram

The following diagram illustrates why the reaction occurs at C5 (Bromo) and not C2 (Chloro).

C5-Br Bond

5-Bromo-2-chloropyridine
(BDE ~68 kcal/mol)
(Kinetically Favored)>
Pd(0) Catalyst
~ Disfavored

Oxidative Addition
(Fastest Step)

C5-Coupled Product

C2-Cl Bond
(BDE ~81 kcal/mol)

Click to download full resolution via product page
Caption: Kinetic preference of Pd(0) insertion into C-Br vs C-CI bonds.
Part 4: Safety & Handling (MSDS Highlights)
o Hazards: 2-Chloro-5-(4-fluorophenyl)pyridine is an irritant (Skin/Eye/Respiratory).

o H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335
(May cause respiratory irritation).

o P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

o Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal
laboratory conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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